molecular formula C30H48D6ClN3O6 B1139436 Aliskiren-d6 Hydrochloride CAS No. 1246815-96-2

Aliskiren-d6 Hydrochloride

Cat. No.: B1139436
CAS No.: 1246815-96-2
M. Wt: 594.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aliskiren-d6 Hydrochloride (CAS: 1246815-96-2) is a deuterium-labeled analog of Aliskiren, a direct renin inhibitor with an IC50 of 1.5 nM . Its structure incorporates six deuterium atoms, replacing hydrogen at specific positions, which enables precise tracking in pharmacokinetic and metabolic studies without altering its biochemical activity . The compound retains the core features of Aliskiren, including a nonpeptide backbone with 4-methoxy-3-(3-methoxypropoxy)benzenemethanol groups, which enhance solubility and binding affinity to renin’s active site . Clinically, Aliskiren is used as an antihypertensive agent, while its deuterated form serves as a critical tool for analytical research, particularly in mass spectrometry and isotope dilution assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-60536 D6 Hydrochloride involves the deuteration of Aliskiren. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .

Industrial Production Methods

Industrial production of CGP-60536 D6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

CGP-60536 D6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

Scientific Research Applications

CGP-60536 D6 Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

CGP-60536 D6 Hydrochloride exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the renin enzyme and the renin-angiotensin system pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Aliskiren Hydrochloride (CAS: 173399-03-6)

  • Structure: Non-deuterated parent compound with identical functional groups.
  • Mechanism : Direct renin inhibition via hydrogen bonding with active site residues (Asp38 and Tyr20) .
  • Potency : IC50 of 1.5 nM, matching Aliskiren-d6 Hydrochloride .
  • Applications : Approved for hypertension treatment; lacks isotopic labeling for tracer studies .
  • Cost : ~¥6,014.00 (1 mg), significantly cheaper than deuterated versions .

Pepstatin A (CAS: 26305-03-3)

  • Structure : Peptide-based inhibitor (Iva-Val-Val-Sta-Ala-Sta) targeting aspartic proteases.
  • Mechanism : Inhibits HIV-1 protease and renin via statine residue interactions .
  • Potency : Lower selectivity for renin compared to Aliskiren-d6 .

4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (CAS: 172900-74-2)

  • Structure : Intermediate in Aliskiren synthesis; lacks the full inhibitor backbone.
  • Role : Facilitates ether and methoxy group integration into Aliskiren’s structure, enhancing solubility .

Isotopic Variants

Aliskiren-d6 Hemifumarate (CAS: N/A)

  • Structure : Deuterated analog in hemifumarate salt form.
  • Key Difference : Salt form alters solubility (e.g., hemifumarate vs. hydrochloride) but retains deuterium’s analytical benefits .
  • Applications : Used interchangeably with this compound in metabolic studies .

[²H₃]-Aliskiren (CAS: 1134152-28-5)

  • Structure : Contains three deuterium atoms (vs. six in Aliskiren-d6).
  • Utility : Less common in high-precision tracer studies due to fewer labeled positions .

Pharmacokinetic and Analytical Comparisons

Parameter This compound Aliskiren Hydrochloride Pepstatin A
Molecular Formula C₃₀H₄₈D₆ClN₃O₆ C₃₀H₅₄ClN₃O₆ C₃₄H₆₃N₅O₈
Molecular Weight 594.26 g/mol 609.65 g/mol 685.89 g/mol
IC50 (Renin) 1.5 nM 1.5 nM >100 nM
Primary Use Analytical research Therapeutic HIV/protease research
Price (1 mg) $970.00 / ¥10,943.00 ¥6,014.00 ¥576.00

Key Advantages of this compound

  • Isotopic Stability : Deuterium reduces metabolic degradation, extending half-life in tracer studies .
  • Analytical Precision : Enables quantification in complex matrices (e.g., plasma) via LC-MS/MS .
  • Structural Fidelity : Maintains parent compound’s potency and binding kinetics .

Biological Activity

Aliskiren-d6 Hydrochloride is a deuterium-labeled derivative of Aliskiren, which functions as a direct renin inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications through various research findings.

This compound is primarily recognized for its role in inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). By directly blocking renin activity, Aliskiren-d6 prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism results in reduced blood pressure and alleviation of hypertension-related complications.

Key Features

  • Type : Direct Renin Inhibitor
  • Mechanism : Inhibits renin directly, leading to decreased angiotensin II production.
  • Unique Aspect : The deuterium labeling enhances stability and allows precise tracking in metabolic studies without interference from natural isotopes.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The pharmacokinetic profile indicates that it is primarily eliminated via the hepatobiliary route as unchanged drug, with minimal oxidative metabolism by cytochrome P450 (CYP) 3A4. Its bioavailability is influenced by P-glycoprotein transport mechanisms.

ParameterValue
Molecular Formula C30H47D6N3O6•HCl
Molecular Weight 594.26 g/mol
Absorption Rapid (1-3 hours)
Elimination Route Hepatobiliary
Bioavailability Low (due to P-glycoprotein)

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces blood pressure in various models. In clinical trials, it has shown comparable efficacy to other antihypertensive agents such as angiotensin receptor blockers (ARBs). A systematic review indicated that doses of Aliskiren (150 mg and 300 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo:

Dose (mg)Systolic BP Reduction (mm Hg)Diastolic BP Reduction (mm Hg)
150-5.5-3.0
300-8.7-5.0

Clinical Studies and Case Reports

  • Hypertension Management : In a double-blind study involving patients with mild-to-moderate hypertension, Aliskiren was well tolerated and demonstrated significant blood pressure-lowering effects when used alone or in combination with other agents like hydrochlorothiazide (HCTZ) .
  • Combination Therapy : A meta-analysis highlighted that the combination of Aliskiren with HCTZ produced greater reductions in blood pressure than either agent alone. This suggests a synergistic effect that may enhance therapeutic outcomes for patients inadequately controlled on monotherapy .
  • Adverse Effects : Clinical trials reported adverse effects similar to placebo, including fatigue, headache, and gastrointestinal disturbances, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Aliskiren-d6 Hydrochloride in renin inhibition assays?

this compound selectively binds to the active site of renin via hydrogen bonding and steric interactions, specifically targeting residues critical for angiotensinogen cleavage. Its deuterium-labeled structure allows precise tracking in kinetic studies, enabling researchers to quantify binding affinity (e.g., using surface plasmon resonance or fluorescence quenching) while minimizing metabolic interference .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized this compound at -20°C in airtight, light-protected containers. Reconstitute in deuterated solvents (e.g., DMSO-d6) to prevent isotopic exchange. Avoid repeated freeze-thaw cycles, and validate stability via HPLC-MS over time to confirm isotopic integrity .

Q. What safety protocols are essential when working with this compound?

Follow OSHA hazard guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reconstitution to avoid inhalation. Dispose of waste via approved hazardous chemical disposal programs, as outlined in safety data sheets for structurally similar hydrochlorides .

Q. How can isotopic labeling (deuterium) improve pharmacokinetic studies of this compound?

Deuterium labeling reduces metabolic degradation by CYP450 enzymes, extending the compound’s half-life in vivo. Use LC-MS/MS with selective ion monitoring (SIM) to distinguish deuterated analytes from endogenous molecules in plasma or tissue samples, ensuring accurate quantification .

Advanced Research Questions

Q. How do conflicting kinetic data for this compound in renin inhibition studies arise, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., pH, ionic strength) or isotopic effects altering binding kinetics. Standardize protocols using reference materials (e.g., non-deuterated Aliskiren controls) and validate results via isothermal titration calorimetry (ITC) to reconcile differences in reported IC50 values .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

Predefine deuterium incorporation rates (e.g., ≥98% via NMR validation) and use internal standards (e.g., Aliskiren-13C6) to correct for matrix effects. Document batch-specific variability in solubility and purity using orthogonal techniques like NMR and chiral HPLC .

Q. How can researchers optimize synthetic routes for this compound to improve yield and isotopic purity?

Employ catalytic deuterium exchange under acidic conditions using D2O and Pt/C catalysts. Purify intermediates via column chromatography with deuterated mobile phases (e.g., CD3OD:CDCl3) to minimize proton contamination. Validate isotopic enrichment via high-resolution mass spectrometry (HRMS) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply bootstrap resampling to assess confidence intervals and Mann-Whitney U tests for non-normal distributions. Correct for multiple comparisons using the Benjamini-Hochberg method .

Q. How can this compound be integrated into pharmacokinetic/pharmacodynamic (PK/PD) modeling?

Develop compartmental models incorporating deuterium-specific clearance rates. Use population PK approaches (e.g., NONMEM) to account for inter-individual variability. Validate models with sparse sampling data from preclinical species, cross-referenced with human hepatocyte metabolism studies .

Q. What strategies validate the specificity of this compound in complex biological matrices?

Employ stable isotope dilution assays (SIDA) with parallel reaction monitoring (PRM) on high-resolution mass spectrometers. Confirm absence of matrix interference via standard addition experiments and compare fragmentation patterns with certified reference materials .

Properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-CYLGTDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aliskiren-d6 Hydrochloride
Reactant of Route 2
Aliskiren-d6 Hydrochloride
Reactant of Route 3
Aliskiren-d6 Hydrochloride
Reactant of Route 4
Aliskiren-d6 Hydrochloride
Reactant of Route 5
Reactant of Route 5
Aliskiren-d6 Hydrochloride
Reactant of Route 6
Aliskiren-d6 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.